Physical Properties of Long-Chain Iodoalkanes: A Technical Guide
Physical Properties of Long-Chain Iodoalkanes: A Technical Guide
Executive Summary
Long-chain iodoalkanes (
This guide synthesizes the thermodynamic, volumetric, and structural properties of these compounds, providing researchers with the mechanistic insights necessary for their application in high-precision synthetic chemistry and materials science.
Molecular Architecture & Intermolecular Forces
The physical properties of long-chain iodoalkanes are dictated by two primary structural features: the polarizable C–I bond and the conformation of the alkyl chain .
The Iodine Terminus
The iodine atom is large (Van der Waals radius
-
Bond Length: The C–I bond is long (
Å), resulting in a lower bond dissociation energy ( kJ/mol), making these compounds reactive electrophiles but also susceptible to photolytic cleavage. -
Dipole Moment: While the electronegativity difference is small, the long bond length creates a significant dipole moment (
D), facilitating specific solute-solvent interactions.
Chain Conformation
In the solid state, long-chain iodoalkanes predominantly adopt an all-trans (anti-periplanar) zigzag conformation . This maximizes packing efficiency. The iodine atom, being bulkier than the methylene group (
Phase Transition Thermodynamics
The melting and boiling points of iodoalkanes follow predictable trends based on molecular weight, but with superimposed fine-structure effects due to crystal packing.
The Odd-Even Effect
A critical phenomenon in the solid-state physics of these compounds is the odd-even effect .[1]
-
Even-numbered chains (e.g., 1-iodododecane, 1-iodohexadecane) pack more efficiently in the crystal lattice because the terminal methyl and iodine groups lie on opposite sides of the chain axis (in the all-trans conformation). This allows for tighter intermolecular interlocking.
-
Odd-numbered chains have both termini on the same side, creating a "looser" packing arrangement that lowers the lattice energy and, consequently, the melting point.
Quantitative Data Summary
The following table summarizes key physical data for representative long-chain iodoalkanes. Note the progression in melting point (MP) and density.[2][3]
| Compound | Carbon Chain | MW ( g/mol ) | MP (°C) | BP (°C) | Density ( | Refractive Index ( |
| 1-Iodododecane | 296.23 | -3 | 159 (15 mmHg) | 1.201 | 1.484 | |
| 1-Iodotetradecane | 324.29 | 23 | 175 (2 mmHg) | 1.125 | 1.481 | |
| 1-Iodohexadecane | 352.34 | 22-24 | 206 (10 mmHg) | 1.120 | 1.480 | |
| 1-Iodooctadecane | 380.39 | 33-35 | 195 (2 mmHg) | 1.110 (solid) | 1.478 |
Note on Density: Unlike short-chain alkyl iodides (which are significantly denser than water, e.g., iodomethane
), the density of long-chain iodoalkanes decreases as the chain length increases. This is because the "dilution" of the heavy iodine atom by the lighter methylene units dominates the volumetric property.
Visualization: Phase Transition Logic
The following diagram illustrates the causal relationship between molecular structure and observed phase transitions.
Figure 1: Causal pathway linking molecular features to macroscopic thermal properties. Note that Boiling Point is dominated by mass/dispersion forces, while Melting Point is heavily influenced by symmetry-driven packing efficiency.
Solubility & Solvation Behaviors
For drug development applications, understanding the solubility profile is critical. Long-chain iodoalkanes are lipophilic but possess a "soft" polarizable headgroup.
-
Water Solubility: Negligible (
mg/L). The hydrophobic effect of the long alkyl tail overwhelms the weak dipole interaction of the C–I bond with water. -
Organic Solvents:
-
High Solubility: Dichloromethane, Chloroform, Diethyl ether, THF, Toluene.
-
Moderate Solubility: Ethanol, Methanol (solubility decreases rapidly with chain length).
-
Solvation Mechanism: In non-polar solvents, solvation is driven by entropy (mixing of chains). In polar aprotic solvents, the iodine atom can act as a weak halogen-bond donor.
-
Experimental Protocols: Purification & Characterization
High-purity samples are essential for accurate physical property measurement. Long-chain iodoalkanes degrade upon exposure to light, releasing free iodine (
Purification Protocol (Self-Validating)
Objective: Obtain colorless, chemically pure iodoalkane for physical characterization.
-
Dissolution: Dissolve the crude iodoalkane in diethyl ether or hexane.
-
Wash (Chemical Scavenging): Wash the organic phase with 10% aqueous Sodium Thiosulfate (
). -
Wash (Neutralization): Wash with saturated Sodium Bicarbonate (
) to remove traces of HI. -
Drying: Dry over anhydrous Magnesium Sulfate (
). -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator). Crucial: Keep bath temperature
to prevent thermal degradation. -
Stabilization: Store over a copper wire or copper turnings.
Characterization Workflow
Figure 2: Quality control workflow ensuring sample integrity before physical property measurement.
Applications in Research & Development
Lipid-Based Drug Delivery
Long-chain iodoalkanes are primary reagents for alkylating heteroatoms (N, O, S) to attach lipid tails to hydrophilic drugs or polymers.
-
Mechanism:
reaction. The iodide is an excellent leaving group, superior to bromide or chloride. -
Use Case: Synthesis of phospholipid analogues or lipophilic prodrugs to enhance cell membrane permeability.
Surface Modification (SAMs)
While thiols are standard for gold surfaces, alkyl iodides are increasingly used for modifying silicon and germanium surfaces via radical mechanisms.
-
Process: UV-initiated cleavage of the C–I bond generates an alkyl radical (
) which reacts directly with surface dangling bonds.
References
-
PubChem. 1-Iodododecane | C12H25I.[6] National Library of Medicine. [Link]
-
Yang, Z., et al. (2016). Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Angewandte Chemie International Edition. [Link]
-
ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (Discusses alkyl iodide usage in drug scaffolds). [Link]
Sources
- 1. Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]
- 6. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]
